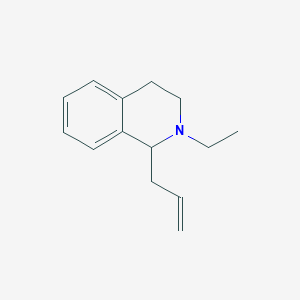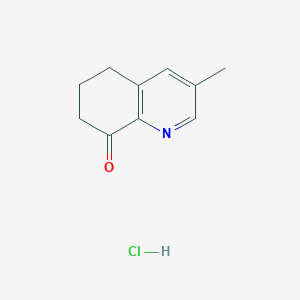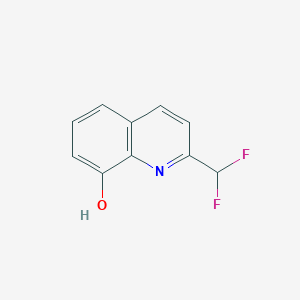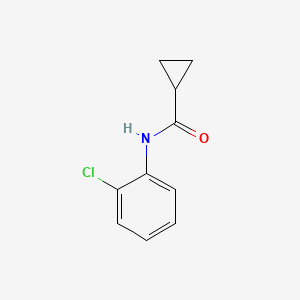
Isoquinoline, 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound is part of the isoquinoline alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly methods and catalysts is also emphasized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions: 1-Allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles and can be catalyzed by transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, transition metal catalysts
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline .
科学的研究の応用
1-Allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential neuroprotective and antineuroinflammatory properties.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis
作用機序
The mechanism of action of 1-allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to function as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
- 1,2,3,4-Tetrahydroisoquinoline
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 1-Allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced neuroprotective and antineuroinflammatory activities, making it a valuable compound for further research and development .
特性
CAS番号 |
144344-02-5 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
2-ethyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H19N/c1-3-7-14-13-9-6-5-8-12(13)10-11-15(14)4-2/h3,5-6,8-9,14H,1,4,7,10-11H2,2H3 |
InChIキー |
OUBBRGOIYOPHCU-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC2=CC=CC=C2C1CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)

![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)



![2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)


